Kaempferol 3-O-alpha-L-(2, 3-di-Z-p-coumaroyl) rhamnoside
Beschreibung
Eigenschaften
Molekularformel |
C39H32O14 |
|---|---|
Molekulargewicht |
724.7 g/mol |
IUPAC-Name |
[(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-3-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6-methyloxan-4-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H32O14/c1-20-33(47)36(51-30(45)16-6-21-2-10-24(40)11-3-21)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-34(48)32-28(44)18-27(43)19-29(32)50-35(37)23-8-14-26(42)15-9-23/h2-20,33,36,38-44,47H,1H3/b16-6-,17-7-/t20-,33-,36+,38+,39-/m0/s1 |
InChI-Schlüssel |
HKZIBACORRUGAC-RPOQWLEFSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C\C5=CC=C(C=C5)O)OC(=O)/C=C\C6=CC=C(C=C6)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Kaempferol 3-O-alpha-L-(2, 3-di-Z-p-coumaroyl) rhamnoside can be synthesized through a series of chemical reactions involving kaempferol and coumaroyl derivatives. The synthetic route typically involves the esterification of kaempferol with coumaroyl chloride in the presence of a base such as pyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources like Platanus occidentalis remains a viable method. The extraction process involves solvent extraction followed by purification using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Kaempferol 3-O-alpha-L-(2, 3-di-Z-p-coumaroyl) rhamnoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted ethers and esters .
Wissenschaftliche Forschungsanwendungen
Kaempferol 3-O-alpha-L-(2, 3-di-Z-p-coumaroyl) rhamnoside has several scientific research applications:
Chemistry: It is used as a model compound in studying flavonoid chemistry and enzymatic inhibition.
Wirkmechanismus
Kaempferol 3-O-alpha-L-(2, 3-di-Z-p-coumaroyl) rhamnoside exerts its effects primarily through the inhibition of alpha-amylase and DPP IV enzymes . By binding to the active sites of these enzymes, the compound prevents the breakdown of carbohydrates and the inactivation of incretin hormones, respectively. This dual inhibition mechanism is beneficial in managing blood glucose levels and metabolic disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Kaempferol 3-O-alpha-L-(2, 3-di-E-p-coumaroyl) rhamnoside: Another isomer with similar inhibitory properties.
Afzelin (Kaempferol-3-O-rhamnoside): Known for its anti-inflammatory and antioxidant activities.
Kaempferol 3-O-beta-(6’'-p-coumaroyl)glucopyranosyl (1-<2)-alpha-L-rhamnopyranoside: Exhibits antioxidant activity.
Uniqueness
Kaempferol 3-O-alpha-L-(2, 3-di-Z-p-coumaroyl) rhamnoside is unique due to its specific inhibitory effects on alpha-amylase and DPP IV, making it a promising candidate for managing metabolic diseases . Its structural configuration also contributes to its distinct biological activities compared to other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
